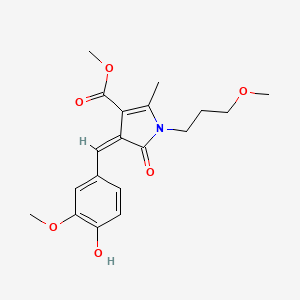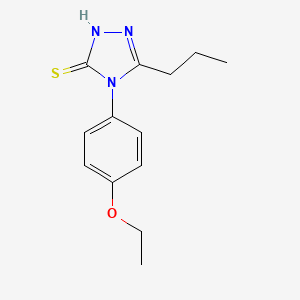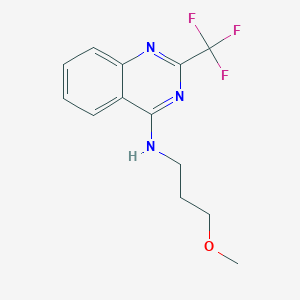![molecular formula C28H30ClNO5 B4624231 [9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid](/img/structure/B4624231.png)
[9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid
Descripción general
Descripción
This compound belongs to a class of chemicals that includes various derivatives with potential applications in chemistry and biochemistry. It features a complex structure comprising multiple rings and functional groups.
Synthesis Analysis
- Synthesis approaches for similar compounds involve forming acridine derivatives and diacridines with high yields, as seen in compounds synthesized by Hansen et al. (1983) (Hansen, Langvad, Frandsen, & Buchardt, 1983).
- Hsung et al. (1999) describe a Lewis Acid-promoted hetero [2 + 2] cycloaddition reaction involving 10-propynyl-9(10H)-acridone, highlighting a method for forming complex acridine derivatives (Hsung, Zificsak, Wei, Douglas, Xiong, & Mulder, 1999).
Molecular Structure Analysis
- Structural analysis of similar compounds by Shi et al. (2007) reveals that these molecules can adopt various conformations, such as half-chair or boat, depending on their specific structure (Shi, Ni, Yang, Li, & Wang, 2007).
Chemical Reactions and Properties
- Acridinyl derivatives, according to Hansen et al. (1983), can form potential bis DNA intercalating reagents, indicating significant reactivity with nucleic acids (Hansen et al., 1983).
Physical Properties Analysis
- The physical properties, such as crystalline structure and solubility, are likely influenced by the specific substitutions on the acridine ring, as discussed by Shi et al. (2007) in their analysis of related compounds (Shi et al., 2007).
Chemical Properties Analysis
- Acridine derivatives exhibit varied chemical behaviors, including interactions with DNA and potential catalytic activities, as indicated by Hansen et al. (1983) and Hsung et al. (1999) (Hansen et al., 1983; Hsung et al., 1999).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of various acridine derivatives. For instance, N-phenyl anthranilic acid, a component in the acridine synthesis process, has been cyclized to form acridin-9(10H)-one, which was later alkylated and derivatized, demonstrating potential in microbiological screening (Gupta & Baboo, 2014); (Gupta & Baboo, 2015).
Anti-inflammatory Activity
A study on substituted (2-phenoxyphenyl)acetic acids revealed significant anti-inflammatory properties. This research indicated that certain halogen substitutions enhance anti-inflammatory effects, with some compounds like [2-(2,4-Dichlorophenoxy)phenyl]acetic acid showing promising results in therapeutic use due to a favorable combination of potency and low toxicity (Atkinson et al., 1983).
Material Science Applications
In the field of material science, phloretic acid (3-(4-Hydroxyphenyl)propanoic acid), a compound with structural similarity, has been utilized as a renewable building block for enhancing the reactivity of hydroxyl-bearing molecules towards benzoxazine ring formation. This approach offers environmentally sustainable alternatives in materials science (Trejo-Machin et al., 2017).
Environmental Applications
The distribution of hydrophobic ionogenic organic compounds, including (2,4,5-trichlorophenoxy)acetic acid, has been examined in relation to their octanol-water distributions. This study offers insights into the environmental behavior of similar compounds, potentially aiding in understanding the distribution and environmental impact of [9-[5-chloro-2-(2-propyn-1-yloxy)phenyl]-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-10(1H)-acridinyl]acetic acid (Jafvert et al., 1990).
Organic Chemistry Research
In organic chemistry, acridine and its derivatives have been a focus of research, exploring their potential in various chemical reactions and as intermediates in synthesis processes. For example, the synthesis of acridinylresorcinol and its behavior as a self-complementary building block demonstrates the versatility of acridine compounds in forming robust hydrogen-bonded structures (Tanaka et al., 2002).
Corrosion Inhibition
Acridinedione derivatives have been studied for their effectiveness as corrosion inhibitors, showing promise in protecting materials like N80 steel from acid-induced corrosion. This application could be relevant for compounds with similar structures, highlighting their potential use in industrial settings (Singh et al., 2020).
Propiedades
IUPAC Name |
2-[9-(5-chloro-2-prop-2-ynoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30ClNO5/c1-6-9-35-22-8-7-16(29)10-17(22)24-25-18(11-27(2,3)13-20(25)31)30(15-23(33)34)19-12-28(4,5)14-21(32)26(19)24/h1,7-8,10,24H,9,11-15H2,2-5H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABXSWNYVQUMXKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(C3=C(N2CC(=O)O)CC(CC3=O)(C)C)C4=C(C=CC(=C4)Cl)OCC#C)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[9-(5-chloro-2-prop-2-ynoxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-4,5,7,9-tetrahydro-2H-acridin-10-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{2-[(3,4-dimethoxybenzyl)amino]ethyl}-2-ethyl-2-methyltetrahydro-2H-pyran-4-ol ethanedioate (salt)](/img/structure/B4624163.png)
![isopropyl 2-{[2-cyano-3-(1H-indol-3-yl)acryloyl]amino}-3-thiophenecarboxylate](/img/structure/B4624169.png)
![2-hydroxy-3a-(3-methoxyphenyl)-3a,4-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-one](/img/structure/B4624174.png)

![6-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}-N-(3-methoxyphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B4624186.png)
![N-[1-(4-methylphenyl)propyl]benzenesulfonamide](/img/structure/B4624189.png)


![3-[(4-acetylphenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4624209.png)
![1-[(5-chloro-2-methylphenyl)amino]-4,4-dimethyl-1-penten-3-one](/img/structure/B4624219.png)
![4-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-5-methyl-2-furoic acid](/img/structure/B4624223.png)
![N-{4-[5-(ethylthio)-1H-tetrazol-1-yl]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B4624225.png)

![3-(4-bromophenyl)-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4624236.png)